7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the following properties:
Molecular Formula: CHBrNOS
CAS Number: 474628-63-2
Molecular Weight: 355.259 g/mol
Preparation Methods
Synthetic Routes: The synthetic routes to prepare this compound involve cyclization reactions. One common method is the reaction between appropriate precursors, such as 2,4-dimethoxybenzaldehyde and 3-methoxyaniline, under specific conditions. The cyclization forms the triazolopyrimidine ring system.
Industrial Production:
Chemical Reactions Analysis
Reaction Types: 7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various reactions, including:
Oxidation: Oxidative transformations of the methoxy groups.
Reduction: Reduction of the triazolopyrimidine ring.
Substitution: Substitution reactions at the aromatic rings.
Oxidation: Reagents like hydrogen peroxide (HO) can lead to the formation of hydroxylated derivatives.
Reduction: Sodium borohydride (NaBH) reduces the triazolopyrimidine ring, yielding the corresponding dihydro derivative.
Substitution: Halogenation (e.g., bromination) can occur at the aromatic positions.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its pharmacological properties, including potential as an antitumor or antimicrobial agent.
Chemical Biology: It may serve as a scaffold for designing bioactive molecules.
Industry: Its unique structure could find applications in materials science or organic electronics.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
While 7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is relatively rare, it shares features with other triazolopyrimidine derivatives. its specific combination of substituents makes it unique.
For further exploration, consider related compounds like 3-ET-6-(4-methoxyphenyl)-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine HBr . These compounds may provide valuable insights into structure-activity relationships.
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
7-(2,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H20N4O3/c1-25-14-6-4-5-13(9-14)17-11-18(24-20(23-17)21-12-22-24)16-8-7-15(26-2)10-19(16)27-3/h4-12,18H,1-3H3,(H,21,22,23) |
InChI Key |
OHTVNEYIKPPHKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC(=CC=C4)OC)OC |
Origin of Product |
United States |
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